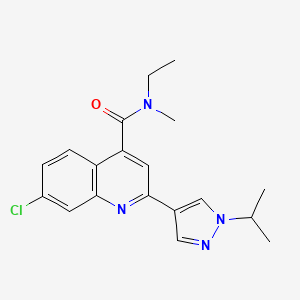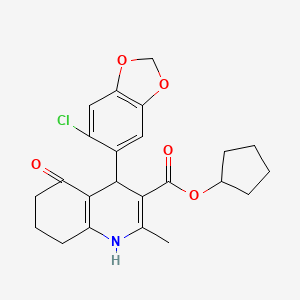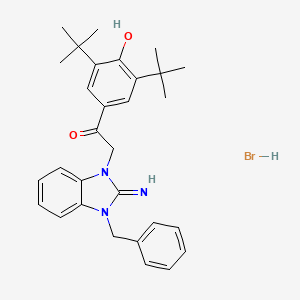![molecular formula C26H32N2O4 B4896444 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4896444.png)
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide, also known as ABP-700, is a novel small-molecule inhibitor of the calcium-activated chloride channel TMEM16A. The compound has been shown to have potential therapeutic applications in a variety of diseases, including cystic fibrosis, chronic obstructive pulmonary disease, and hypertension.
作用机制
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide works by inhibiting the calcium-activated chloride channel TMEM16A. This channel is involved in a variety of physiological processes, including chloride secretion in the lungs and gut, and smooth muscle contraction in the vasculature. By inhibiting TMEM16A, this compound reduces chloride secretion and smooth muscle contraction, leading to improved lung function and blood pressure control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on chloride secretion and smooth muscle contraction, this compound has been shown to reduce inflammation and mucus production in the lungs, and to improve endothelial function in the vasculature. The compound has also been shown to have a favorable safety profile, with no significant toxicity observed in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide is its specificity for TMEM16A. This allows for more targeted inhibition of chloride secretion and smooth muscle contraction, with fewer off-target effects. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in some disease models. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
未来方向
There are several future directions for research on 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide. One area of focus is the development of more potent analogs of the compound, which may be more effective in disease models. Another area of focus is the optimization of the synthesis method to improve scalability and reduce costs. Finally, there is ongoing research on the potential therapeutic applications of this compound in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
合成方法
The synthesis of 3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with cyclopropylamine to form an amide intermediate. This intermediate is then reacted with piperidine and allyl bromide to form the allyl-protected piperidine intermediate. The final step involves the coupling of this intermediate with 2-(benzyloxy)benzaldehyde to form the target compound this compound.
科学研究应用
3-({1-[2-(allyloxy)benzyl]-4-piperidinyl}oxy)-N-cyclopropyl-4-methoxybenzamide has been extensively studied in preclinical models of cystic fibrosis, chronic obstructive pulmonary disease, and hypertension. In these studies, the compound has been shown to effectively inhibit TMEM16A-mediated chloride secretion, leading to improved lung function and blood pressure control. This compound has also been shown to have potential applications in other diseases, including secretory diarrhea, polycystic kidney disease, and cancer.
属性
IUPAC Name |
N-cyclopropyl-4-methoxy-3-[1-[(2-prop-2-enoxyphenyl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-3-16-31-23-7-5-4-6-20(23)18-28-14-12-22(13-15-28)32-25-17-19(8-11-24(25)30-2)26(29)27-21-9-10-21/h3-8,11,17,21-22H,1,9-10,12-16,18H2,2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTZZJYJAJWPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC2)OC3CCN(CC3)CC4=CC=CC=C4OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896372.png)
![N-benzyl-3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4896378.png)
![N-[3-(dimethylamino)propyl]-4-iodobenzamide hydrochloride](/img/structure/B4896388.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-ethylglycinamide](/img/structure/B4896392.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4896410.png)
![3-(4-bromobenzoyl)-2-methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B4896421.png)
![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)

![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)

![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)